3-(4-fluorophenyl)-1H-indazole
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Overview
Description
3-(4-fluorophenyl)-1H-indazole is a compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle, attached to a fluorophenyl group . The fluorophenyl group consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The exact properties and applications of this specific compound are not widely documented in the literature.
Scientific Research Applications
Organic Synthesis
- Field : Organic Chemistry
- Application : The compound is synthesized via the visible-light-induced radical denitrogenative trifluoromethylation of the corresponding vinyl azide followed by Cs2CO3-mediated defluorinative cyclization of the resultant azine .
- Methods : The widely available sodium trifluoromethanesulfinate is used as a precursor of CF3 radicals, while graphitic carbon nitride (g-C3N4) is employed as an environmentally friendly, cheap, and efficient heterogeneous photocatalyst .
- Results : The structure of the synthesized compound was established by 1H, 13C, 19F-NMR, IR spectroscopy, and mass-spectrometry .
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from similar compounds, have been found to possess antitumor and antileukemia activity .
- Methods : The synthesis involves the reaction of hydrazonyl bromides with active methylene compounds .
- Results : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .
Safety And Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPAFTHNIULCDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1H-indazole |
Citations
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